molecular formula C14H17NO2S B2838047 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 271778-08-6

5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2838047
CAS No.: 271778-08-6
M. Wt: 263.36
InChI Key: PXJAFAZWDJVXBX-UHFFFAOYSA-N
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Description

5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its incorporation of oxygen, sulfur, and nitrogen atoms within its ring system, which imparts distinctive chemical properties and reactivity. The presence of a tert-butyl group further enhances its stability and influences its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple heteroatoms allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is unique due to its tricyclic structure incorporating oxygen, sulfur, and nitrogen atoms. This combination of heteroatoms within a rigid framework imparts distinctive chemical properties and reactivity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)13-15-11-10(12(16)17-13)8-6-4-5-7-9(8)18-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJAFAZWDJVXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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